Superior Clinical Efficacy in Third-Degree AV Block: Isoprenaline vs. Dopamine
In a 2023 clinical study of patients with unstable third-degree atrioventricular (AV) block, isoprenaline demonstrated significantly superior efficacy compared to dopamine. Isoprenaline infusion achieved an effective clinical response in 84% of patients, whereas dopamine achieved a response in only 31% of patients (p < 0.001) [1]. This differential efficacy directly impacted the need for temporary artificial pacing, with isoprenaline more effectively bridging patients to definitive therapy [1].
| Evidence Dimension | Clinical response rate in unstable third-degree AV block |
|---|---|
| Target Compound Data | 84% effective clinical response |
| Comparator Or Baseline | Dopamine: 31% effective clinical response |
| Quantified Difference | Isoprenaline efficacy 2.7 times higher than dopamine (p<0.001) |
| Conditions | Clinical study in patients with unstable third-degree AV block; isoprenaline vs. dopamine infusion |
Why This Matters
For formulary and procurement decisions in cardiac critical care, this data establishes isoprenaline as a distinctly more effective agent for acute bradyarrhythmia, justifying its inclusion over dopamine where rapid, reliable heart rate support is paramount.
- [1] Gazzola M, et al. Efficacy and Safety of Isoprenaline during Unstable Third-Degree Atrioventricular Block. Diagnostics. 2023;13(23):3524. View Source
